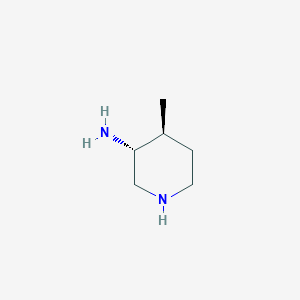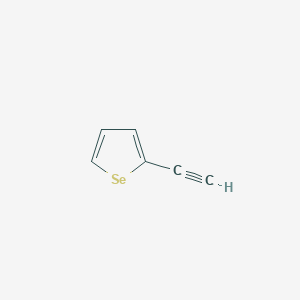![molecular formula C13H24N2O2 B12979133 tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12979133.png)
tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-(aminomethyl)-4-azaspiro[25]octane-4-carboxylate is a chemical compound with the molecular formula C12H22N2O2 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate with aminomethyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for creating compounds with specific geometric configurations .
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure allows it to fit into specific binding sites on proteins or nucleic acids, making it useful for drug design and discovery .
Medicine
In medicine, tert-Butyl 7-(aminomethyl)-4-azaspiro[2It can be used to synthesize drugs that target specific pathways or receptors in the body .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mechanism of Action
The mechanism of action of tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the spiro structure provides a rigid framework that can influence the binding affinity and specificity . The pathways involved may include enzymatic reactions or receptor-ligand interactions, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
- tert-Butyl 7-amino-5-azaspiro[2.5]octane-5-carboxylate
- tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate
Uniqueness
tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate is unique due to its specific aminomethyl substitution, which provides distinct chemical reactivity and biological activity compared to other similar spiro compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10(9-14)8-13(15)5-6-13/h10H,4-9,14H2,1-3H3 |
InChI Key |
MFDFOPLOYPVBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC12CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


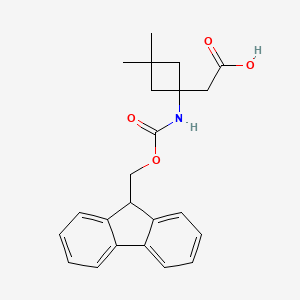
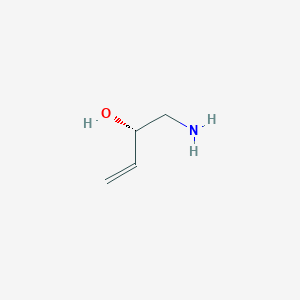
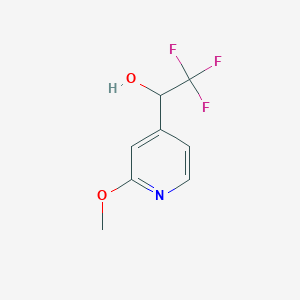
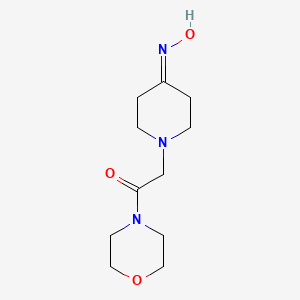
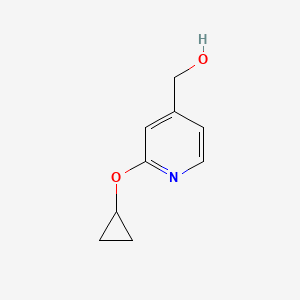
![4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12979088.png)
![Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B12979102.png)
![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12979109.png)
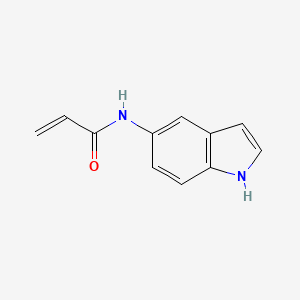
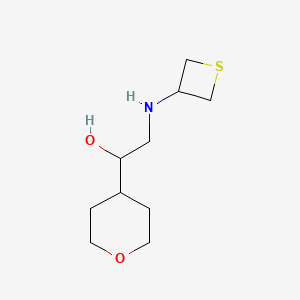
![Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12979125.png)
